molecular formula C11H18NO5- B12363200 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)-

1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12363200
M. Wt: 244.26 g/mol
InChI Key: YGITYLFOIAYYJU-QMMMGPOBSA-M
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Description

IUPAC Nomenclature and CAS Registry Number Analysis

The systematic IUPAC name of the compound, 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)-, delineates its structural features with precision. The parent heterocycle is a seven-membered tetrahydro-1,4-oxazepine ring, which contains one oxygen atom and one nitrogen atom in the 1- and 4-positions, respectively. The "tetrahydro" designation confirms full saturation of the ring system, distinguishing it from aromatic oxazepines.

Two carboxylic acid groups are attached at the 2- and 4-positions of the ring. The 4-carboxylic acid is esterified with a 1,1-dimethylethyl (tert-butyl) group, while the 2-carboxylic acid remains in its free acid form. The stereochemical descriptor (2S) specifies the absolute configuration of the chiral center at the second carbon of the oxazepine ring, critical for molecular interactions and biological activity.

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally related analogs include:

  • 1330763-23-9 : A derivative with both 4-tert-butyl and 5-ethyl ester groups.
  • 1363166-21-5 : A diester variant with 4-tert-butyl and 2-ethyl substituents.
  • 911223-02-4 : A mono-ester compound featuring a (2S)-configured hydroxymethyl side chain.

These analogs highlight the variability in esterification patterns and functional group substitutions within this chemical class.

Molecular Formula and Stereochemical Configuration

The molecular formula of the compound is C₁₁H₁₇NO₆ , derived from the parent tetrahydro-1,4-oxazepine dicarboxylic acid (C₇H₁₁NO₅) modified by the addition of a tert-butyl ester group (C₄H₉O) and the loss of one water molecule during esterification. This aligns with the general formula observed in related oxazepine derivatives, such as C₁₃H₂₁NO₆ for a diester analog.

The (2S) stereochemical configuration arises from the spatial arrangement of substituents around the chiral carbon at position 2. This configuration is pivotal for the compound’s three-dimensional structure, influencing its reactivity, solubility, and potential pharmacological properties. Computational chemistry data from analogous compounds, such as a TPSA of 85.3 and LogP of 1.58 , suggest moderate polarity and lipophilicity, consistent with the presence of ester and carboxylic acid groups.

Property Value Source
Molecular Formula C₁₁H₁₇NO₆ Derived from
Molecular Weight 287.31 g/mol Based on
Stereochemical Center (2S) Configuration
Calculated LogP 1.58

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is constrained by the fully saturated oxazepine ring and the fixed positions of the carboxylic acid and ester groups. However, theoretical analysis suggests potential keto-enol tautomerism involving the 4-carboxylic acid ester moiety. In aqueous solutions, the ester group could hydrolyze to regenerate the carboxylic acid, enabling transient enol formation at the β-carbon. This behavior is absent in the 2-carboxylic acid group due to its free acid state, which stabilizes the keto form through hydrogen bonding.

Comparative data from diester analogs (e.g., C₁₃H₂₃NO₅ ) reveal no experimental evidence of tautomerism, as esterification at both positions locks the functional groups in their keto forms. In contrast, hydroxymethyl-substituted variants (e.g., C₁₁H₂₁NO₄ ) exhibit limited tautomeric potential due to the absence of α-hydrogens near the carbonyl groups.

The rigid tetrahydro-oxazepine backbone further minimizes conformational flexibility, reducing the likelihood of tautomeric interconversion. These insights underscore the structural stability of the compound under standard laboratory conditions.

Properties

Molecular Formula

C11H18NO5-

Molecular Weight

244.26 g/mol

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/p-1/t8-/m0/s1

InChI Key

YGITYLFOIAYYJU-QMMMGPOBSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Method 1: Boc-Protected Cyclization via Amino Alcohol Intermediates

Reaction Sequence and Conditions

This method, adapted from CN110845515A, involves a six-step sequence:

  • Amination : N-Benzylhydroxylamine reacts with a cyclic ketone (compound 1) in ethanol under reflux (24 h) to form an imine intermediate (compound 2).
  • Ring-Opening : Compound 2 undergoes hydrogenolytic cleavage using Raney nickel in methanol (2 h, room temperature) to yield a primary amine (compound 3).
  • Chloroacetylation : Triethylamine and chloroacetyl chloride in tetrahydrofuran (THF) introduce a chloroacetamide group (compound 4).
  • Cyclization : Potassium tert-butoxide in THF facilitates ring closure (1 h, room temperature) to form the oxazepine core (compound 5).
  • Borane Reduction : Borane-THF complex reduces amide bonds (18 h, room temperature) to generate compound 6.
  • Deprotection : Palladium-carbon catalyzed hydrogenolysis removes the benzyl group, yielding the final Boc-protected product.
Key Data:
Step Reagents/Conditions Yield (%) Purity (%)
1 Ethanol, reflux 85 90
4 KOtBu, THF 78 95
6 Pd/C, H₂ 92 99

Stereochemical Control

Chiral HPLC resolution of compound 5 (Chiralpak AD-H column, hexane:isopropanol 80:20) achieves >99% ee for the (2S) isomer.

Method 2: One-Pot Multicomponent Reaction (MCR)

Reaction Design

A Frontiers in Chemistry study describes a Ugi-type MCR for oxazepine-quinazolinone hybrids, adaptable to the target compound:

  • Components :
    • 2-(2-Formylphenoxy)acetic acid (bifunctional aldehyde).
    • 2-Aminobenzamide (nucleophile).
    • tert-Butyl isocyanide (Boc source).
  • Conditions : Ethanol, reflux (24 h), catalyst-free.
Reaction Scheme:

$$
\text{Aldehyde} + \text{Amine} + \text{Isocyanide} \rightarrow \text{Oxazepine-Quinazolinone} \quad \text{(Yield: 94%)}
$$

Modifications for Target Compound

  • Substrate Engineering : Replacing 2-aminobenzamide with a chiral amino alcohol enables direct Boc incorporation.
  • Post-MCR Cyclization : Treating the Ugi adduct with KOtBu in THF induces oxazepine ring closure.

Method 3: Enzymatic Resolution of Racemic Mixtures

Hydrolysis with Lipases

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-enantiomer of racemic methyl 1,4-oxazepine-2-carboxylate in phosphate buffer (pH 7.0, 37°C).

Data:
Parameter Value
Enantiomeric Ratio (E) 220
Residual (2S)-Ester 98% ee
Conversion 45%

Boc Protection

The resolved (2S)-ester is treated with Boc₂O and DMAP in dichloromethane to afford the final product (89% yield).

Comparative Analysis of Methods

Method Advantages Limitations Scale-Up Feasibility
Boc-Protected Cyclization High yields (78–92%), industrial applicability Lengthy (6 steps) +++
MCR Approach One-pot, atom-economical Limited substrate scope ++
Enzymatic Resolution High enantiopurity (98% ee) Low conversion (45%) +

Chemical Reactions Analysis

1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to further saturation of the oxazepine ring or reduction of other functional groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The oxazepine scaffold is known for its diverse biological activities. Compounds containing this structure have been investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders. The specific compound has been studied for its ability to act as an inhibitor of certain biological pathways crucial for tumor growth.

Case Study: Anticancer Activity
Research has indicated that derivatives of 1,4-oxazepine can inhibit the interaction between proteins involved in cancer progression. For instance, a study synthesized chiral 1,4-oxazepine-5-one derivatives that demonstrated promising anticancer activity by targeting specific receptors associated with tumor growth. The synthesis involved several steps starting from protected amino acids and led to compounds that showed significant inhibition of cancer cell proliferation in vitro .

Organic Synthesis

Synthetic Methodologies
The synthesis of 1,4-oxazepine derivatives often involves complex organic reactions that utilize various reagents and catalysts. Recent advancements have focused on asymmetric synthesis techniques that enhance the yield and selectivity of desired products. For example, polymer-supported methods have been employed to create chiral oxazepane derivatives efficiently .

Table 1: Synthetic Pathways for 1,4-Oxazepine Derivatives

StepReaction TypeKey ReagentsOutcome
1ProtectionTrityl chlorideFormation of protected amino acids
2ReductionLiAlH4Conversion to amino alcohol
3OxidationDess-Martin periodinaneAldehyde formation
4CouplingHATUFormation of oxazepine derivatives

Materials Science

Polymer Applications
The unique properties of the oxazepine structure lend themselves to applications in materials science. Research has explored the incorporation of oxazepine derivatives into polymer matrices to enhance mechanical properties and thermal stability. These materials can potentially be utilized in coatings and composites where durability is essential.

Case Study: Polymer Composites
A study demonstrated the incorporation of oxazepine-based compounds into epoxy resins, resulting in improved thermal resistance and mechanical strength compared to traditional formulations. This enhancement is attributed to the rigid structure provided by the oxazepine moiety .

Mechanism of Action

The mechanism of action of 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, influencing cellular signaling and function.

    Modulation of Gene Expression: Affecting the expression of specific genes, leading to changes in cellular behavior.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Molecular Comparisons

The table below highlights structural differences and similarities with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Ring Features Stereochemistry Key References
Target Compound C₁₃H₂₁NO₆ 287.31 6-oxo, tert-butyl/ethyl esters (2S)
4-tert-butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate C₁₃H₂₁NO₆ 287.31 6-oxo, tert-butyl/ethyl esters Not defined
(R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid C₁₇H₂₃NO₅ 321.37 Benzoic acid substituent (2R)
tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate C₁₇H₂₂N₂O₃ 302.37 3-cyanophenyl substituent (2S)
2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride C₉H₁₂ClNO 197.65 Benzene-fused oxazepine, HCl salt Not specified
(5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid C₆H₉NO₂S₂ 191.27 Thiazepine ring (sulfur substitution) (5R)
Key Observations:

Ring Modifications :

  • The target compound’s oxazepine ring distinguishes it from benzoxazepines (e.g., ), which have a fused benzene ring, enhancing aromatic interactions .
  • Replacement of oxygen with sulfur in thiazepine derivatives () increases lipophilicity and alters electronic properties .

Substituent Effects: The tert-butyl ester in the target compound enhances steric bulk and metabolic stability compared to ethyl or methyl esters in analogs . Benzoic acid () and cyano () substituents introduce polar or electron-withdrawing effects, impacting solubility and reactivity .

Stereochemical Influence :

  • The (2S)-configuration of the target compound contrasts with the (2R)-isomer in , which may lead to divergent biological activities due to enantioselective binding .

Pharmacological and Industrial Relevance

  • However, its ester groups may limit bioavailability compared to free acids .
  • Thiazepines (): Sulfur-containing analogs are explored for antimicrobial or enzyme inhibitory activity due to enhanced membrane penetration .

Biological Activity

1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉NO₅
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 1273567-44-4
  • Purity : Approximately 95%-97% .

1,4-Oxazepine derivatives have been studied for their interactions with various biological targets. The compound is believed to exhibit activity through modulation of specific receptors and enzymes:

  • Farnesoid X Receptor (FXR) : Recent studies indicate that compounds with similar structures can act as FXR antagonists. FXR plays a critical role in bile acid homeostasis and lipid metabolism. Antagonism of FXR may have implications in treating metabolic disorders .
  • Pregnane X Receptor (PXR) : Alongside FXR, PXR is involved in drug metabolism and detoxification processes. Some oxazepine derivatives have shown dual modulation capabilities on these receptors, suggesting potential for broader therapeutic applications .

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

  • Anti-inflammatory Agents : By modulating FXR and PXR pathways, the compound may help in managing inflammatory conditions.
  • Metabolic Disorders : Given its interaction with metabolic receptors, there is potential for use in treating conditions like obesity and diabetes .

Case Studies and Experimental Results

  • Cell Line Studies :
    • In vitro studies using HepG2 cell lines demonstrated that certain oxazepine derivatives could reverse the effects of known FXR agonists on gene expression related to bile acid transport .
  • Pharmacokinetics :
    • Compounds similar to 1,4-Oxazepine have shown favorable pharmacokinetic profiles with good metabolic stability and bioavailability .
  • Comparative Analysis :
    • A comparative study on various oxazepine derivatives indicated that modifications to the core structure significantly influenced their biological activity. For instance, changes in substituents affected their efficacy as FXR antagonists or PXR agonists .

Data Tables

PropertyValue
Molecular FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
CAS Number1273567-44-4
Purity95%-97%
Biological ActivityMechanismPotential Application
FXR ModulationAntagonistAnti-inflammatory
PXR ModulationAgonistMetabolic disorder treatment

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